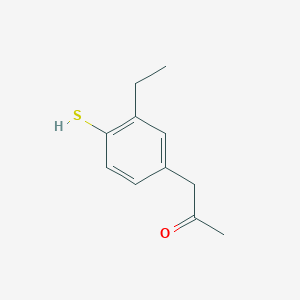
(2-(Carboxymethyl)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Carboxymethyl)phenyl)hydrazine is an organic compound with the chemical formula C8H10N2O2. It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in organic synthesis and research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-(Carboxymethyl)phenyl)hydrazine can be synthesized through the condensation reaction between benzaldehyde and β-alanine. The reaction involves the continuous shrinkage reaction between these two compounds . Another method involves the reaction of phenyl hydrazine with acetoacetate derivatives and aryl aldehydes over acetic acid functionalized ionic liquid .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of diazotization, reduction, purification, and salification steps. For example, the preparation of 2-bromophenylhydrazine hydrochloride involves diazotization using concentrated hydrochloric acid, followed by reduction with zinc powder and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Carboxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic acid, zinc powder, and various aldehydes . The reaction conditions often involve maintaining specific temperatures and pH levels to ensure complete reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with acetoacetate derivatives and aryl aldehydes can produce 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s .
Wissenschaftliche Forschungsanwendungen
(2-(Carboxymethyl)phenyl)hydrazine has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-(Carboxymethyl)phenyl)hydrazine involves its ability to act as a reducing agent and participate in various chemical reactions. It can form stable coordination compounds with metals, such as copper (II), which exhibit biological activity . The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylhydrazine: Used in the synthesis of indoles and as a reagent in sugar analysis.
2-Bromophenylhydrazine: Used as an intermediate in pharmaceutical synthesis.
Azo-Compounds: Used in the synthesis of heterocycles and as starting materials in various reactions.
Uniqueness
(2-(Carboxymethyl)phenyl)hydrazine is unique due to its specific structure and properties, which allow it to participate in a wide range of chemical reactions and applications. Its ability to form stable coordination compounds with metals and its use as a reducing agent make it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-(2-hydrazinylphenyl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-10-7-4-2-1-3-6(7)5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |
InChI-Schlüssel |
WBIKCZHHCUBIFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)
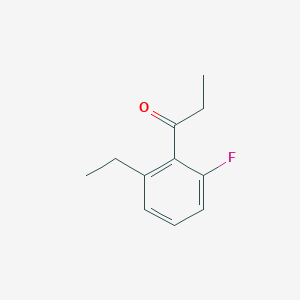
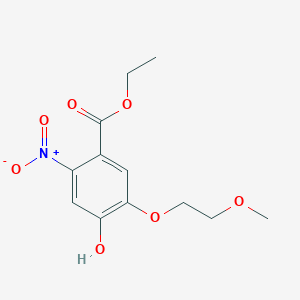




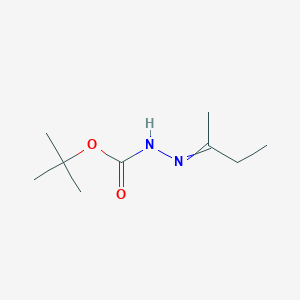

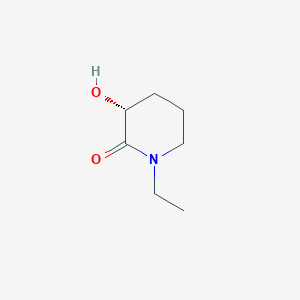
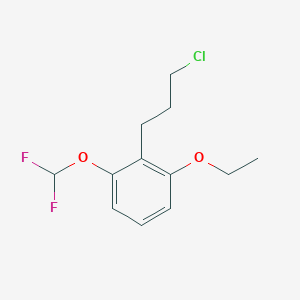
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
